molecular formula C12H15N3O B7841363 4-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol

4-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B7841363
M. Wt: 217.27 g/mol
InChI Key: HWSYHZPSFRZTBR-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its phenolic group attached to a triazole ring, which is further substituted with a methyl and a propyl group at the 3rd and 5th positions, respectively. Due to its unique structure, it exhibits various biological and chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or acyl chlorides.

  • Substitution Reactions: The phenol group is introduced through nucleophilic substitution reactions, where the phenol reacts with the triazole intermediate.

  • Alkylation: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the triazole ring or the phenol group, leading to different structural isomers.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the phenol or triazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction Products: Reduced triazole derivatives and phenol derivatives.

  • Substitution Products: Alkylated triazole and phenol derivatives.

Scientific Research Applications

4-(3-Methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 4-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The triazole ring can interact with various biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

4-(3-Methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is compared with other similar compounds, such as:

  • 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine: Similar triazole structure but with different substituents.

  • (5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl)phenylmethanone: Similar phenolic group but with a chloro substituent on the phenyl ring.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents and functional groups.

Properties

IUPAC Name

4-(3-methyl-5-propyl-1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-4-12-14-13-9(2)15(12)10-5-7-11(16)8-6-10/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSYHZPSFRZTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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